Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
CAS No.: 357426-12-1
Cat. No.: VC3793907
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 357426-12-1 |
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Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate |
Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 |
Standard InChI Key | VLYNBHYMQUZEDV-UHFFFAOYSA-N |
SMILES | COC(=O)C1CC(C2=CC=CC=C12)CN |
Canonical SMILES | COC(=O)C1CC(C2=CC=CC=C12)CN |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2,3-dihydro-1H-indene scaffold—a bicyclic system comprising a benzene ring fused to a five-membered partially saturated ring. The carboxylate group is esterified at the 1-position, while the 3-position bears an aminomethyl (-CH₂NH₂) substituent . This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly enzymes and receptors requiring planar aromatic systems with flexible side chains .
Stereochemical Considerations
While the parent compound is typically reported as a racemic mixture, enantiomerically pure forms (e.g., (1R,3S)-configurations) have been synthesized for structure-activity relationship studies . X-ray crystallography data for analogous indene derivatives reveal chair-like conformations in the saturated ring, with the aminomethyl group adopting equatorial positions to minimize steric strain .
Spectroscopic Properties
Key spectral data include:
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¹H NMR (CDCl₃): δ 7.35–7.19 (m, 4H, aromatic), 4.64–4.59 (d, 1H, methine), 3.79–3.76 (s, 3H, OCH₃), 3.48–2.92 (m, 2H, CH₂NH₂) .
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (aromatic C=C) .
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MS (ESI-TOF): m/z 206.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically prepared via a three-step sequence:
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Indene Carboxylation:
Indene undergoes Friedel-Crafts acylation with methyl chlorooxalate to install the carboxylate group. -
Aminomethylation:
A Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride : -
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to the saturated 2,3-dihydro structure .
Process Optimization
Key parameters affecting yield (reported 35–69% ):
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Temperature: 0–5°C during Mannich step prevents side reactions.
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Solvent: Dichloromethane enhances acylation efficiency vs. THF.
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Catalyst: 10% Pd/C achieves full ketone reduction without over-hydrogenation.
Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Melting Point | 212–213°C (HCl salt) | DSC |
Boiling Point | 316.8°C | Simulated (EPI Suite) |
Density | 1.134 g/cm³ | Pycnometry |
LogP | 1.82 | Calculated (PubChem ) |
Solubility (H₂O) | 2.1 mg/mL | Shake-flask |
The hydrochloride salt (CAS 111634-93-6) exhibits improved crystallinity and stability, making it preferred for pharmaceutical formulations .
Biological Activity and Applications
Neurological Targets
Patent US4788130A highlights structurally related 1-aminoindene derivatives as potent agents for cerebrovascular disorders (e.g., cerebral infarction) and metabolic encephalopathies . Mechanistic studies suggest:
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Glutamate Modulation: Competitive inhibition of NMDA receptor glycine sites (IC₅₀ ~ 150 nM) .
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Antioxidant Activity: Quenches ROS via the indene π-system (EC₅₀ = 12 μM in lipid peroxidation assay) .
Oncology Applications
In vitro screens reveal antiproliferative effects against glioblastoma (U87 MG: GI₅₀ = 8.2 μM) through topoisomerase II inhibition. Structure-activity data indicate the aminomethyl group is critical for DNA intercalation.
Industrial Uses
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Antioxidant Additive: Stabilizes polyunsaturated fats in food processing (0.01–0.1% w/w) .
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Coordination Chemistry: Forms Cu(II) complexes for catalytic oxidation reactions.
Comparison with Structural Analogues
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